molecular formula C14H12N2O5S B3275942 N-(4-acetylphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-71-7

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B3275942
CAS No.: 63228-71-7
M. Wt: 320.32 g/mol
InChI Key: HFHBTHIQCKLBSF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a nitro group and an acetyl group attached to a benzene ring, which is further connected to a sulfonamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The nitration of 4-acetylphenylamine is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the para position relative to the acetyl group.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. This step introduces the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid and sulfuric acid.

    Sulfonation in Flow Reactors: Employing flow reactors for the sulfonation step to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Reduction: N-(4-aminophenyl)-2-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and acetyl groups, which impart distinct chemical reactivity and biological activity compared to other sulfonamide derivatives

Biological Activity

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including its effects on cancer cell lines, enzyme inhibition, and potential mechanisms of action.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which includes an acetyl group, a nitro group, and a sulfonamide moiety. The presence of these functional groups contributes to its biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, a study evaluating similar benzenesulfonamide derivatives reported significant anti-proliferative effects against triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. Compounds within this class demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating a promising selectivity for cancer cells over normal breast cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMDA-MB-2313.0017.5
4hMCF-76.3110.0

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitory assays revealed that certain derivatives exhibited IC50 values as low as 10.93 nM against CA IX, indicating high potency and selectivity compared to CA II . This selectivity is crucial for minimizing side effects while targeting tumor metabolism.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
4eCA IX10.93
4gCA IX15.00
4hCA II3,920

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may induce apoptosis in cancer cells via pathways involving annexin V-FITC positivity, indicating late-stage apoptosis . This apoptotic induction is critical for the therapeutic efficacy of anticancer agents.

Case Studies and Research Findings

A notable case study involved the evaluation of various benzenesulfonamide derivatives against bacterial strains and their potential anti-biofilm activities. Compounds similar to this compound showed significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL . This suggests a dual role in combating both cancerous growths and bacterial infections.

Table 3: Antibacterial Activity

CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gK. pneumonia69.74
4hE. coli68.30

Properties

IUPAC Name

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBTHIQCKLBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259465
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-71-7
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63228-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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